The compound was developed by Roche and is primarily studied for its efficacy in treating various forms of cancer. It belongs to the class of compounds known as kinase inhibitors, specifically targeting the extracellular signal-regulated kinase (ERK) pathway within the MAPK signaling cascade. This classification is significant due to the role of aberrant MAPK signaling in many malignancies.
The synthesis of RO5487624 involves several key steps typically associated with organic synthesis techniques. The compound can be synthesized through a multi-step process that includes:
The detailed reaction mechanisms typically involve nucleophilic attacks, electrophilic substitutions, and possibly radical intermediates depending on the specific synthetic route chosen.
RO5487624 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is C18H19N3O2S, with a molecular weight of approximately 341.43 g/mol.
The three-dimensional conformation of RO5487624 allows it to effectively interact with the active site of the MAPK pathway components.
RO5487624 undergoes several chemical reactions relevant to its function as a kinase inhibitor:
The mechanism of action for RO5487624 involves selective inhibition of ERK1/2 kinases within the MAPK signaling pathway. By binding to these kinases:
Data from preclinical studies indicate significant tumor regression in models treated with RO5487624, highlighting its potential effectiveness.
RO5487624 exhibits several important physical and chemical properties:
These properties are critical for formulating effective drug delivery systems.
RO5487624 is primarily investigated for its application in oncology:
RO5487624 (CAS 1399103-28-6) is a small-molecule influenza inhibitor with the systematic name 2-chloro-5-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide. Its molecular formula is C₁₆H₂₅ClN₂O₃S, corresponding to a molecular weight of 360.90 g/mol [1] [5] [9]. The structure integrates three key functional modules:
The stereochemistry is explicitly defined in its canonical SMILES:O=S(C1=CC(NC[C@]2(C)CC(C)(C)C[C@H](O)C2)=CC=C1Cl)(N)=O
[5] [9]. The tert-butyl-like motif (1,3,3-trimethyl) imposes significant conformational rigidity, while the hydroxyl group enables hydrogen bonding.
Feature | Description |
---|---|
Molecular Formula | C₁₆H₂₅ClN₂O₃S |
Molecular Weight | 360.90 g/mol |
Stereocenters | Two chiral centers: (1R,5S)-configured cyclohexane |
Key Functional Groups | Chlorobenzene, sulfonamide, secondary amine, tertiary alcohol |
SMILES | O=S(C1=CC(NC[C@]2(C)CC(C)(C)C[C@H](O)C2)=CC=C1Cl)(N)=O |
RO5487624 belongs to a class of benzenesulfonamide-based hemagglutinin (HA) inhibitors designed to block influenza virus fusion. Its scaffold evolution traces to RO5464466, where RO5487624 incorporates a 2-chloro substituent instead of hydrogen at the benzene ring, enhancing hydrophobic interactions with HA [4] [10]. Mechanistically, these derivatives exploit the conserved stem region of HA in group 1 influenza A viruses (e.g., H1N1), preventing the low-pH-induced conformational changes essential for membrane fusion [4] [8].
Structure-activity relationship (SAR) studies highlight:
Compound | R-Substituent | Key Structural Change | Target Specificity |
---|---|---|---|
RO5464466 | H | Parent scaffold | Group 1 HA (H1, H5) |
RO5487624 | Cl | 2-Chloro enhances hydrophobicity | H1N1 (EC₅₀ = 0.086 μM) |
JNJ4796 | CF₃ | Trifluoromethyl optimizes binding kinetics | Pan-group 1 |
RO5487624 exhibits moderate lipophilicity, with a predicted cLogP of ~3.2 (calculated via ChemAxon), aligning with its cell-membrane permeability. Its aqueous solubility is limited (<1 mg/mL at pH 7.4), typical for sulfonamide-containing scaffolds [1] [9]. Stability studies indicate:
The compound’s pKa values are estimated at 9.2 (sulfonamide NH) and 14.5 (aliphatic amine), rendering it predominantly neutral at physiological pH, favoring passive diffusion. Storage recommendations specify –20°C under inert gas to prevent oxidation of the cyclohexanol moiety [1] [9].
While no crystallographic structure of RO5487624-bound HA is available, its binding mode is inferred from homology modeling and site-directed mutagenesis of analogous inhibitors (e.g., JNJ4796, RO5464466) [8] [10]. RO5487624 targets a hydrophobic pocket in the HA2 subunit of group 1 HAs (e.g., H1, H5), characterized by:
This binding stabilizes HA in its prefusion conformation, preventing the coil-to-helix transition in HA2 required for membrane fusion. Resistance mutations (e.g., His111→Tyr in H1N1) confirm the pocket’s functional significance [10].
HA2 Residue | Interaction Type | RO5487624 Motif Engaged |
---|---|---|
Leu95 | Hydrophobic | Cyclohexyl methyl groups |
Glu97 | Hydrogen bond (acceptor) | Cyclohexanol OH |
Trp102 | π-Stacking/van der Waals | Chlorobenzene ring |
Thr318 | Hydrogen bond (donor) | Sulfonamide O |
Asp321 | Hydrogen bond (donor/acceptor) | Sulfonamide NH₂ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7